Bienvenue dans la boutique en ligne BenchChem!

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Matched molecular pair analysis Lipophilic ligand efficiency

This minimal pyrazolo[1,5-a]pyrimidine scaffold (MW 202.26 Da) meets fragment-likeness criteria for kinase-targeted libraries. Unlike fully unsubstituted cores, the N7-cyclopropylmethylamino substituent provides a defined hydrophobic glycine-rich loop contact, potentially increasing initial hit rates. Its unsubstituted C2 and C3 positions serve as synthetic handles for systematic SAR expansion, while pre-installed N7 and C5 groups eliminate protection/deprotection steps. Ideal as a selectivity control compound to deconvolute kinase vs. GPCR pharmacology. Not for therapeutic use.

Molecular Formula C11H14N4
Molecular Weight 202.261
CAS No. 2320382-11-2
Cat. No. B2552885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS2320382-11-2
Molecular FormulaC11H14N4
Molecular Weight202.261
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)NCC3CC3
InChIInChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3
InChIKeyCIEMNUMSDNGOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2320382-11-2): Procurement-Relevant Structural and Pharmacological Context


N-(Cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2320382-11-2; molecular formula C₁₁H₁₄N₄; molecular weight 202.26 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This bicyclic scaffold is recognized as a privileged hinge-binding motif for ATP-competitive kinase inhibition, with particular precedent as a casein kinase 2 (CK2) inhibitor chemotype . The compound bears a cyclopropylmethylamino substituent at the 7-position and a methyl group at the 5-position, leaving the 2- and 3-positions unsubstituted—a minimal decoration pattern that distinguishes it from the majority of biologically characterized pyrazolo[1,5-a]pyrimidine analogs, which typically carry additional aryl, carboxamide, or cyano groups at these positions . This compound is listed by multiple chemical suppliers as a research-grade building block for kinase-targeted medicinal chemistry campaigns and is not intended for therapeutic or veterinary use .

Why N-(Cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications at the 7-position nitrogen produce profound shifts in kinase selectivity, cellular potency, and ADME properties that render simple scaffold-based substitution scientifically invalid. Published matched molecular pair (MMP) analyses of CK2-targeting pyrazolo[1,5-a]pyrimidines demonstrate that exchanging the N7 substituent alters not only enzymatic IC₅₀ values but also logD by ~0.8 units per substituent change, human plasma protein binding, hERG ion channel liability, and oral bioavailability in the rat (e.g., F = 25% for a cyclopropyl analog vs. F = 47% for an oxetane analog) . The cyclopropylmethylamino group at N7 in the target compound is structurally distinct from both the simple cyclopropylamino series and the oxetane series, and its conformational flexibility (sp³ methylene spacer between cyclopropyl and amine) creates a different spatial vector for hinge-region hydrogen bonding compared to directly attached cycloalkyl or heterocyclic N7 substituents. Substituting with the parent 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2), which lacks the N7 alkylation, would eliminate the hydrophobic contacts that the cyclopropylmethyl group makes with the kinase glycine-rich loop, potentially reducing target affinity and altering selectivity across the kinome .

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


N7 Substituent Lipophilicity Differentiation: Cyclopropylmethyl vs. Parent NH and Oxetane MMPs

The cyclopropylmethyl group at N7 confers a calculated logP increase relative to the unsubstituted parent 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2). Published MMP data from the Dowling et al. CK2 inhibitor series demonstrate that replacing an N7 oxetane with an N7 cyclopropyl increases measured logD₇.₄ by approximately 0.8 log units, with corresponding impacts on plasma protein binding and hERG binding . The cyclopropylmethyl group, containing an additional sp³ methylene spacer compared to a directly attached cyclopropyl, is predicted to further increase lipophilicity while introducing conformational flexibility at the hinge-binding region. In the CK2 series, N7 cyclopropyl analogs retained enzymatic potency (pAKT IC₅₀ = 0.03 μM for the N7 cyclobutyl derivative 7i, with cyclopropyl analogs described as comparable) and showed mechanistic cellular activity, confirming that cycloalkyl N7 substitution is compatible with target engagement .

Kinase inhibitor design Matched molecular pair analysis Lipophilic ligand efficiency

Scaffold Minimalism Advantage: Fewer Substitution Vectors Versus Multi-Substituted Pyrazolo[1,5-a]pyrimidine Leads

The target compound carries substituents at only two positions (5-methyl and 7-cyclopropylmethylamino), leaving the 2- and 3-positions as unsubstituted vectors available for further derivatization. This contrasts with published CK2 and LCK pyrazolo[1,5-a]pyrimidine lead compounds that bear 3-cyano, 3-carboxamide, 2-anilino, or 2-aryl substituents, which increase molecular weight and complexity . For example, the PDB 3AD6 co-crystallized ligand 7-[(cyclopropylmethyl)amino]-2-[(4-methoxyphenyl)amino]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a molecular weight of 366.4 Da compared to 202.26 Da for the target compound . The lower molecular weight and reduced number of rotatable bonds make the target compound a more fragment-like starting point with higher ligand efficiency potential, enabling subsequent growth vectors at positions 2 and 3 that are not occupied in this scaffold .

Fragment-based drug discovery Scaffold minimalism Kinase hinge binder

N7 Alkylation Pattern Differentiation: Cyclopropylmethyl vs. Direct Cyclopropyl vs. N7-Propyl-Aryl Series in CRF1 Antagonists

The cyclopropylmethylamino group at N7 (NH-CH₂-cPr) differs critically from the N7-cyclopropyl-N-propyl substitution pattern found in known CRF1 receptor antagonists of the pyrazolo[1,5-a]pyrimidine class. For instance, Cyclopropylmethyl-[3-(2,4-dichloro-phenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-propyl-amine (CHEMBL65078) acts as a CRF1 antagonist with a binding Ki of 1.60 nM and functional IC₅₀ of 29 nM . In that compound, the N7 nitrogen is fully substituted (tertiary amine) with both cyclopropylmethyl and propyl groups, which alters the hydrogen-bonding capacity at the hinge region and directs pharmacology toward the GPCR target space rather than kinases. The target compound retains a secondary amine at N7 (NH-CH₂-cPr), preserving one hydrogen bond donor for kinase hinge interaction, consistent with the ATP-competitive kinase inhibitor binding mode confirmed by X-ray crystallography for the pyrazolo[1,5-a]pyrimidine scaffold .

Structure-activity relationship N7 substitution GPCR vs. kinase selectivity

Positional Isomer Differentiation: N7 vs. N5 Cyclopropylmethyl Substitution on Pyrazolo[1,5-a]pyrimidine

The cyclopropylmethylamino group attached at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is positioned to interact with the kinase hinge region (specifically the backbone NH and carbonyl of the hinge residue), as confirmed by X-ray co-crystal structures of N7-substituted analogs bound to CK2 and LCK . The regioisomeric N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine places the cyclopropylmethylamino group at the 5-position, which in the ATP-competitive binding mode projects toward the solvent-exposed region or the ribose pocket rather than the hinge, fundamentally altering the binding orientation and kinase selectivity profile. Published SAR for the pyrazolo[1,5-a]pyrimidine CK2 inhibitor series demonstrates that SAR at the N7 position is separable from SAR at the C5 position; N7 modifications affect hinge-binding affinity and selectivity, while C5 modifications modulate interactions with the hydrophobic pocket adjacent to the gatekeeper residue .

Regioisomer selectivity Kinase hinge binding Positional SAR

Kinase Selectivity Implications of N7 Cycloalkyl Series: Class-Level Evidence from CK2 Profiling

Kinase selectivity profiling of the N7 cyclopropyl CK2 inhibitor 7b from the Dowling series against a panel of 402 kinases revealed a high degree of selectivity, with limited off-target activity . While the target compound (N7-cyclopropylmethyl) was not included in this selectivity panel, the class-level evidence indicates that N7 cycloalkyl substitution on the pyrazolo[1,5-a]pyrimidine scaffold contributes to a favorable kinase selectivity profile compared to N7 aryl or N7 heterocyclic substitutions, which in the same series were associated with broader off-target kinase binding. The N7 cyclopropyl series retained potent CK2 enzymatic inhibition (IC₅₀ < 3 nM for optimized leads) and demonstrated mechanistic cellular activity via pAKT(S129) ELISA, confirming target engagement in cells . Additionally, N7 cyclopropyl analogs were evaluated in a murine DLD-1 xenograft model where oral administration produced tumor growth inhibition, providing in vivo proof-of-concept for the N7-cycloalkyl pyrazolo[1,5-a]pyrimidine subclass .

Kinase selectivity profiling CK2 inhibitor N7 substituent SAR

C5-Methyl Substituent Role and Differentiation from C5-Aryl or C5-H Analogs

The 5-methyl group in the target compound occupies the position that, in published pyrazolo[1,5-a]pyrimidine kinase inhibitors, projects toward the hydrophobic pocket adjacent to the kinase gatekeeper residue. Published SAR from the Dowling CK2 series shows that C5 substituents directly influence both enzymatic potency and cellular activity; small alkyl groups (methyl, ethyl) at C5 are generally compatible with potent CK2 inhibition, while C5-anilino or C5-aryl extensions can modulate selectivity across kinase subfamilies . The 5-methyl substitution in the target compound represents the minimal hydrophobic contact at this vector. Compared to the 5-unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine scaffold, the presence of the 5-methyl group is expected to contribute a favorable hydrophobic interaction with the kinase gatekeeper region, as documented in the CK2 co-crystal structures where the 5-position substituent contacts the side chains of hydrophobic residues (e.g., Val66, Ile174 in CK2α) . This provides a defined interaction absent in the completely unsubstituted scaffold.

C5 substituent SAR Gatekeeper pocket interaction Kinase inhibitor design

N-(Cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase-Focused Fragment Library Design and FBLD Screening Campaigns

With a molecular weight of 202.26 Da and only two substitution vectors occupied, this compound meets fragment-likeness criteria and is well-suited for inclusion in kinase-targeted fragment libraries. The pyrazolo[1,5-a]pyrimidine core provides a validated kinase hinge-binding motif, while the unsubstituted C2 and C3 positions serve as synthetic handles for fragment growing or merging strategies. The cyclopropylmethylamino N7 substituent provides a defined hydrophobic contact not present in the unsubstituted parent scaffold, potentially yielding higher initial hit rates in fragment screens compared to the fully unsubstituted core .

Parallel SAR Exploration at the C2 and C3 Vectors in CK2 or LCK Inhibitor Optimization

The compound serves as a strategic late-stage diversification intermediate for medicinal chemistry programs targeting CK2, LCK, or related CMGC-family kinases. With the N7-cyclopropylmethylamino hinge binder and C5-methyl gatekeeper contact pre-installed, systematic introduction of substituents at the C2 and/or C3 positions can rapidly generate SAR libraries without the synthetic burden of protecting group manipulations at the N7 position. Published CK2 inhibitor SAR demonstrates that C2 and C3 substituents critically modulate kinase selectivity and ADME properties, making this compound a versatile starting point for lead optimization campaigns .

Negative Control or Selectivity Counter-Screen Compound for N7-Tertiary Amine GPCR Ligand Studies

Because the target compound retains a secondary amine at N7 (unlike the N7-tertiary amine CRF1 antagonists such as CHEMBL65078), it can serve as a selectivity control compound in assays designed to distinguish between kinase-mediated and GPCR-mediated pharmacology within the pyrazolo[1,5-a]pyrimidine chemotype. The structural difference at N7 (secondary vs. tertiary amine) is sufficient to ablate CRF1 receptor binding while preserving the kinase hinge-binding capacity, enabling its use as a tool to deconvolute target engagement in phenotypic screening cascades .

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The cyclopropylmethylamino group represents an underexplored N7 substituent for which experimental logD, solubility, permeability, and metabolic stability data are not publicly available. Procurement and characterization of this compound can fill a data gap in MMP analyses comparing N7-cyclopropyl, N7-cyclobutyl, N7-oxetanyl, and N7-cyclopropylmethyl pyrazolo[1,5-a]pyrimidines, directly extending the MMP framework established by Dowling et al. . Such data are valuable for computational model building (QSAR, Free-Wilson, and machine learning models) that guide future kinase inhibitor design.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.